Pomalidomide-C7-COOH

PROTAC BCL-XL degradation platelet-sparing selectivity

Pomalidomide-C7-COOH (CAS 2225940-51-0) is a bifunctional E3 ligase ligand-linker conjugate comprising the cereblon (CRBN)-recruiting ligand pomalidomide tethered to a seven-carbon (C7) saturated alkyl chain terminated by a carboxylic acid. With molecular formula C₂₁H₂₅N₃O₆ and a molecular weight of 415.44 g/mol, this intermediate carries a reactive carboxyl handle for amide-bond conjugation to target-protein warheads, enabling modular assembly of PROTACs (Proteolysis-Targeting Chimeras).

Molecular Formula C21H25N3O6
Molecular Weight 415.4 g/mol
CAS No. 2225940-51-0
Cat. No. B2691331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C7-COOH
CAS2225940-51-0
Molecular FormulaC21H25N3O6
Molecular Weight415.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28)
InChIKeyIJDAOSIFULSGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-C7-COOH (CAS 2225940-51-0): A C7-Alkyl Cereblon Ligand-Linker Conjugate Validated for PROTAC BCL-XL Degrader Synthesis


Pomalidomide-C7-COOH (CAS 2225940-51-0) is a bifunctional E3 ligase ligand-linker conjugate comprising the cereblon (CRBN)-recruiting ligand pomalidomide tethered to a seven-carbon (C7) saturated alkyl chain terminated by a carboxylic acid . With molecular formula C₂₁H₂₅N₃O₆ and a molecular weight of 415.44 g/mol, this intermediate carries a reactive carboxyl handle for amide-bond conjugation to target-protein warheads, enabling modular assembly of PROTACs (Proteolysis-Targeting Chimeras) . The compound serves as the key building block for XZ739, a CRBN-dependent BCL-XL degrader that demonstrates low-nanomolar degradation potency and platelet-sparing selectivity in preclinical cancer models [1].

Why Pomalidomide-C7-COOH Cannot Be Replaced by C6-COOH, C2-COOH, or Other Alkyl-Linker Analogs Without Experimental Re-Validation


PROTAC linker length is not a passive spacer property; it directly governs the geometry of the CRBN–PROTAC–target ternary complex, the effective molarity of ubiquitin transfer, and the susceptibility to the hook effect . In pomalidomide-based PROTACs, a mismatch as small as two methylene units can switch a degrader from full target engagement to complete inactivity, while even a single methylene shift alters the rotamer ensemble available for productive lysine ubiquitination . Empirically, homodimeric pomalidomide PROTACs with an eight-atom linker (comparable to C7 architecture) were identified as the most potent CRBN degraders, whereas longer linkers weakened degradation and increased off-target IKZF1 modulation [1]. Consequently, substituting Pomalidomide-C7-COOH with Pomalidomide-C6-COOH (CAS 2225940-50-9, one methylene shorter) or any other alkyl-chain variant will perturb the ternary complex geometry established in published BCL-XL degrader designs and must be re-optimized experimentally .

Pomalidomide-C7-COOH: Quantitative Differentiation Evidence Against Closest Analogs and Baseline Therapeutics


XZ739 Built on Pomalidomide-C7-COOH Achieves DC₅₀ of 2.5 nM in MOLT-4 Cells with >100-Fold Platelet Selectivity, Outperforming ABT-263 by ~92-Fold in Potency

The PROTAC degrader XZ739, synthesized using Pomalidomide-C7-COOH as the CRBN-recruiting module, exhibited a DC₅₀ of 2.5 nM for BCL-XL degradation in MOLT-4 T-ALL cells after 16 h treatment [1]. In head-to-head comparison within the same study, the parent BCL-XL/BCL-2 dual inhibitor ABT-263 showed an IC₅₀ of approximately 230 nM in the same cell line [2]. Critically, XZ739 demonstrated an IC₅₀ ratio of 120 between human platelets and MOLT-4 cells, whereas ABT-263 exhibited essentially no selectivity (ratio ~1.1) [2]. This represents a >100-fold improvement in platelet-sparing selectivity attributable to the PROTAC architecture enabled by the C7-COOH linker conjugate [1].

PROTAC BCL-XL degradation platelet-sparing selectivity oncology

XZ739 is 20-Fold More Potent in Killing MOLT-4 Cancer Cells Than Its Parent Inhibitor ABT-263

In the Zhang et al. 2020 study, the CRBN-dependent BCL-XL degrader XZ739 (incorporating the Pomalidomide-C7-COOH scaffold) was reported to be 20-fold more potent than ABT-263 in killing MOLT-4 T-ALL cells [1]. This potency gain is directly enabled by the degradation-based mechanism of action conferred by the PROTAC architecture, where the C7 linker length provides optimal spacing for CRBN recruitment and ternary complex formation with BCL-XL [1]. Other PROTAC variants in the same series with different linker architectures showed variable cytotoxicity, underscoring the C7 linker's role in achieving this potency threshold [2].

PROTAC cancer cell cytotoxicity BCL-XL ABT-263 comparison

Eight-Atom Linker Architecture (C7-Alkyl Chain Equivalent) Identified as Optimal for CRBN Degradation in Homo-PROTAC Studies; Longer Linkers Reduce CRBN Knockdown While Increasing Off-Target IKZF1 Modulation

Steinebach et al. systematically evaluated homodimeric pomalidomide-based PROTACs with varying linker lengths. The homodimeric compound 15a, featuring an 8-atom linker (structurally analogous to the Pomalidomide-C7-COOH scaffold), was identified as the most potent CRBN degrader with activity at concentrations below 100 nM and minimal residual effect on IKZF1 [1]. In contrast, homodimeric PROTACs with longer linkers exhibited weaker CRBN degradation capability and more potent off-target degradation of IKZF1 protein levels [1]. This trade-off between on-target CRBN degradation and off-target IKZF1 modulation is directly governed by linker length, providing a quantitative rationale for the C7/C8-linker sweet spot [1].

PROTAC linker SAR CRBN degradation IKZF1 selectivity linker length optimization

C7 Alkyl Linker Balances Hydrophobic Reach and Ternary Complex Cooperativity; C5 May Under-Shoot and C8 May Introduce Hook-Effect Liability

A comparative analysis of alkyl linker lengths in PROTAC design indicates that C3 tethers provide a short, rigid molecular ruler favoring narrow egress channels; C5 adds one additional rotamer set accommodating gatekeeper diversity; and C8 begins to reintroduce the hook effect, where the molecule stabilizes binary POI–PROTAC or E3–PROTAC complexes rather than the productive ternary complex . The C7 linker occupies an intermediate position that maximizes enthalpic grasp without yet incurring the hydrodynamic penalty and hook-effect susceptibility of C8 . Each methylene unit provides a near-constant lipophilicity increment, meaning the selection between C6-COOH and C7-COOH directly tunes logD, membrane permeability, and the entropic cost of ternary complex pre-organization .

PROTAC linker design alkyl linker SAR hook effect cooperativity

Pomalidomide-C7-COOH is the Precisely Documented Intermediate for the Published PROTAC BCL-XL Degrader XZ739; Pomalidomide-C6-COOH (CAS 2225940-50-9) Lacks Equivalent Published Degrader Validation

Multiple authoritative vendor catalogs and the primary literature explicitly identify Pomalidomide-C7-COOH (CAS 2225940-51-0) as the intermediate used in the synthesis of PROTAC BCL-XL degraders, specifically XZ739 . In contrast, Pomalidomide-C6-COOH (CAS 2225940-50-9) is described as a general CRBN-recruiting ligand lacking a specific, published PROTAC degrader with quantitative degradation data linked to its use . The C7-COOH variant thus carries traceable provenance to a peer-reviewed degrader with documented DC₅₀, selectivity, and cytotoxicity metrics, reducing procurement risk for teams that require reproducible synthetic entry to a validated PROTAC series .

PROTAC intermediate BCL-XL degrader XZ739 published validation

High-Impact Application Scenarios for Pomalidomide-C7-COOH in PROTAC Drug Discovery and Chemical Biology


Synthesis of Platelet-Sparing BCL-XL PROTAC Degraders for Hematologic Malignancies

Use Pomalidomide-C7-COOH to synthesize XZ739 or next-generation BCL-XL degraders that replicate or improve upon the published DC₅₀ of 2.5 nM and >100-fold platelet selectivity [1]. Conjugate the free carboxylic acid to a BCL-XL-targeting warhead (e.g., ABT-263-derived ligand) via standard amide coupling to generate CRBN-recruiting PROTACs with validated therapeutic window against MOLT-4 T-ALL and other BCL-XL-dependent cancers [2].

CRBN Degrader Probe Development Leveraging the C7 Linker Sweet Spot for Ternary Complex Optimization

Employ Pomalidomide-C7-COOH as the CRBN-recruiting module in systematic linker-SAR studies for novel protein targets. The C7 alkyl length occupies the empirically determined sweet spot where CRBN degradation is maximized and off-target IKZF1 degradation is minimized, as demonstrated in homo-PROTAC linker-length optimization studies [3]. This enables the design of chemical biology probes with reduced neo-substrate confounding.

Modular Degrader Library Synthesis Using the Carboxyl Handle for High-Throughput Conjugation

Leverage the terminal carboxylic acid of Pomalidomide-C7-COOH for parallel amide-coupling with diverse target-protein ligands in PROTAC library synthesis. The C7 linker provides the longest functional reach before hook-effect onset , making it the preferred starting intermediate when synthesizing degraders against targets with deep or sterically constrained binding pockets where shorter linkers (C3, C5) fail to achieve productive ternary complex geometry.

Comparative Benchmarking of CRBN-Recruiting PROTAC Intermediates in Degrader Development Programs

Use Pomalidomide-C7-COOH as the reference C7-linker standard when benchmarking against Pomalidomide-C6-COOH (CAS 2225940-50-9) and longer-chain analogs in PROTAC optimization campaigns. The published validation of the C7 variant in the XZ739 degrader series [1] provides a traceable baseline for assessing how incremental changes in alkyl linker length impact degradation efficiency, selectivity, and cellular permeability in new target contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-C7-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.